N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-24(2)21-19(15-8-6-5-7-9-15)13-25(23-21)14-20(26)22-16-10-17(27-3)12-18(11-16)28-4/h5-13H,14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXMPASNHUGXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For instance, visible-light-promoted glycosylation methods have been explored for related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
These findings suggest that the compound exhibits promising growth inhibition against several human cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
Neurological Applications
The compound's structure suggests potential interactions with the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. Research indicates that pyrazole derivatives can modulate NMDAR activity, potentially offering therapeutic benefits in neurological disorders.
Case Study: NMDAR Modulation
A study focusing on similar pyrazole derivatives demonstrated their role as positive allosteric modulators of NMDARs, enhancing synaptic responses in animal models of cognitive dysfunction . This positions this compound as a candidate for further exploration in neuropharmacology.
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazole ring is crucial and can be achieved through various methodologies including cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds .
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyrazole | Hydrazine + α,β-unsaturated carbonyl | 70–95 |
| Acetylation | Acetic anhydride + base | 85 |
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3,5-dimethoxyphenyl)acetamide
- 3,5-Dimethoxyphenyl glycosides
Uniqueness
What sets N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide apart is its unique combination of functional groups, which can confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound integrates a dimethoxyphenyl group, a dimethylamino group, and a pyrazolyl moiety, which may confer distinct chemical properties and biological activities.
Chemical Structure
The IUPAC name for this compound is N-(3,5-dimethoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide. Its molecular formula is , and it has a molecular weight of 372.44 g/mol. The structural complexity makes it an intriguing subject for various fields of research including medicinal chemistry and pharmacology.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs can exhibit significant biological activities. For instance:
- Antiproliferative Effects : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vivo Studies
While specific in vivo studies on this compound are sparse, related compounds have shown promising results:
- Tumor Models : In animal models, certain pyrazole derivatives have demonstrated the ability to reduce tumor growth significantly compared to control groups.
Comparative Analysis
To provide context on the biological activity of this compound, a comparison with similar compounds is useful.
Case Study 1: Anticancer Potential
A study investigated the effects of pyrazole derivatives on human breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell migration. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of dihydrofolate reductase by related pyrazole compounds. The findings revealed that these inhibitors could significantly reduce the enzymatic activity, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide?
A robust approach involves coupling reactions between pyrazole intermediates and acetamide derivatives. For example, a two-step protocol could include:
- Step 1 : Synthesis of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Step 2 : Acetamide formation using EDCI/HOBt-mediated coupling of the pyrazole intermediate with 3,5-dimethoxyphenylacetic acid. This method ensures high yields and minimizes side reactions . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) is critical for isolating the pure compound.
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks. Use SHELXTL or SHELXL for refinement, leveraging high-resolution data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- NMR spectroscopy : Assign peaks using - and -NMR (e.g., δ 2.65 ppm for dimethylamino protons, δ 3.75 ppm for methoxy groups) .
- IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for antimicrobial, anticancer, or enzyme-inhibitory effects using:
- Dose-response studies : Test at concentrations of 1–100 µM in cell-based assays (e.g., MTT for cytotoxicity).
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits to assess interactions with targets like DNA polymerase or proteases . Compare results with structurally related compounds (e.g., pyrazole-acetamide derivatives in and ) to establish structure-activity relationships (SAR).
Advanced Research Questions
Q. How can computational methods optimize the compound’s biological activity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., viral polymerases or kinases). Focus on residues involved in hydrogen bonds (e.g., carbonyl groups with active-site lysines) .
- PASS program : Predict off-target effects or secondary pharmacological activities based on structural descriptors .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .
Q. How to resolve contradictions in biological data across different assays?
- Dose normalization : Account for variations in cell permeability or metabolic stability by measuring intracellular concentrations via LC-MS.
- Redundant assay design : Confirm activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Probe structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate SAR trends .
Q. What strategies improve crystallization for X-ray studies?
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water, acetone/methanol) to induce slow nucleation.
- Hydrogen-bond analysis : Use graph set notation (e.g., motifs) to predict packing patterns from molecular electrostatic potential maps .
- Cryoprotection : Soak crystals in glycerol-containing cryosolvents (20–25% v/v) before flash-freezing in liquid nitrogen .
Q. How to address low solubility in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) to enhance aqueous solubility without compromising activity . Validate solubility via dynamic light scattering (DLS) to detect aggregation.
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 2.65 (s, 3H, N(CH)), δ 3.75 (s, 6H, OCH) | |
| IR | 1650 cm (C=O), 1550 cm (N-H bend) | |
| LC-MS | [M+H] m/z = 423.2 (calculated) |
Q. Table 2. Recommended Crystallization Conditions
| Solvent System | Temperature | Crystal Morphology | Resolution (Å) | Reference |
|---|---|---|---|---|
| Ethanol/Water | 4°C | Needles | 1.8 | |
| DMSO/Acetone | RT | Plates | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
